molecular formula C12H13F3N2O4S B2629533 1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine CAS No. 321970-48-3

1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine

Cat. No.: B2629533
CAS No.: 321970-48-3
M. Wt: 338.3
InChI Key: ZIBIRUTZKIEBIT-UHFFFAOYSA-N
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Description

1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine is a synthetic, small-molecule building block of interest in modern medicinal chemistry and drug discovery research. Its structure incorporates a piperidine ring, a privileged scaffold frequently found in bioactive molecules and approved therapeutics . The piperidine moiety is decorated with a 3-(trifluoromethyl) group, a modification known to significantly influence a compound's pharmacokinetic properties by enhancing metabolic stability and membrane permeability . The presence of the (4-nitrophenyl)sulfonyl (nosyl) group is a key functional handle, as sulfonamide derivatives are widely utilized in chemical synthesis and are known to interact with various biological targets . This specific combination of features makes this compound a valuable intermediate for researchers developing novel probes or potential therapeutic agents. It may be particularly relevant in programs targeting enzymes or receptors where the piperidine and sulfonamide pharmacophores are active, such as in the development of soluble epoxide hydrolase (sEH) or fatty acid amide hydrolase (FAAH) inhibitors , or in the exploration of central nervous system (CNS) targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4S/c13-12(14,15)9-2-1-7-16(8-9)22(20,21)11-5-3-10(4-6-11)17(18)19/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBIRUTZKIEBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The nitrophenyl and sulfonyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate the activity of its targets through various pathways .

Comparison with Similar Compounds

1-(2-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine

  • Key Differences : The nitro group is in the ortho (2-nitro) position on the benzene ring instead of para (4-nitro) .
  • Solubility: The ortho isomer may exhibit reduced aqueous solubility due to asymmetric charge distribution.

1-[(2-Cyclobutylethyl)sulfonyl]-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine

  • Key Differences : Replaces the 4-nitrophenyl group with a 2-cyclobutylethyl sulfonyl moiety and introduces a thiazole ring at the 3-position .
  • Molecular Weight: Higher mass (382.46 g/mol) may reduce blood-brain barrier permeability compared to the target compound .

Analogues with Modified Piperidine Substituents

cis/trans-2-Allyl-3-fluoro-1-((4-nitrophenyl)sulfonyl)piperidine

  • Key Differences : Addition of a fluorine atom at the 3-position and an allyl group at the 2-position creates diastereomers .
  • Impact: Stereochemical Complexity: The allyl group introduces steric hindrance, affecting synthetic yield (e.g., 65% cis vs. 35% trans isomer in ).

1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid

  • Key Differences : A carboxylic acid group replaces the trifluoromethyl group at the 3-position .
  • Impact :
    • Acidity : The carboxylic acid (pKa ~4-5) introduces pH-dependent solubility and ionization, contrasting with the lipophilic -CF₃ group.
    • Biological Activity : May act as a zinc-binding motif in metalloproteinase inhibitors.

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (%)
1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine C₁₂H₁₃F₃N₂O₄S 338.3 4-NO₂-C₆H₄-SO₂, 3-CF₃ N/A
1-(2-Nitrobenzenesulfonyl)-3-CF₃-piperidine C₁₂H₁₃F₃N₂O₄S 338.3 2-NO₂-C₆H₄-SO₂, 3-CF₃ N/A
cis-2-Allyl-3-fluoro-1-((4-NP)sulfonyl)piperidine C₁₅H₁₈FNO₄S 339.37 4-NO₂-C₆H₄-SO₂, 3-F, 2-allyl 65 (cis)
1-(4-Methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid C₁₃H₁₆N₂O₆S 328.34 4-MeSO₂-2-NO₂-C₆H₃, 3-COOH N/A

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis shares similarities with ’s method (80% yield for sulfonamide coupling), but fluorinated analogues () require low-temperature TiCl₄ catalysis, complicating scalability .
  • The -CF₃ group may enhance metabolic stability compared to methylsulfonyl groups () .
  • Regiochemical Effects : Para-nitro substitution (target compound) enables resonance stabilization of the sulfonyl group, improving electrophilicity over ortho-nitro isomers () .

Biological Activity

1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine is a complex organic compound with significant biological activity, primarily due to its unique structural features that include a nitrophenyl group, a sulfonyl group, and a trifluoromethyl group. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C12H13F3N2O4SC_{12}H_{13}F_3N_2O_4S, and it has a CAS number of 321970-48-3. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing better cellular uptake. The nitrophenyl and sulfonyl groups enhance binding affinity and specificity, modulating various biological pathways.

Biological Activities

This compound exhibits several biological activities:

  • Antiviral Activity : Research indicates that compounds similar to this one have shown antiviral properties against viruses such as H1N1 and HSV-1. These studies suggest that modifications in the piperidine structure can lead to enhanced antiviral potency with low IC50 values .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. Inhibitory activities against these enzymes are crucial for developing treatments for neurological disorders and infections .
  • Antibacterial Activity : Preliminary studies have demonstrated moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an antibacterial agent highlights its potential in treating bacterial infections .

Case Studies

  • Antiviral Studies : A study investigating the antiviral activity of piperidine derivatives found that modifications to the trifluoromethyl group significantly influenced their efficacy against influenza virus strains. The synthesized compounds showed promising results with low micromolar IC50 values .
  • Enzyme Inhibition : In a comparative study of piperidine derivatives, several compounds exhibited strong inhibitory effects on AChE, with IC50 values ranging from 0.63 µM to 6.28 µM. These results indicate potential therapeutic applications for neurodegenerative diseases .
  • Antibacterial Screening : A recent evaluation of synthesized sulfonamide derivatives demonstrated that certain compounds exhibited strong antibacterial properties with IC50 values significantly lower than traditional antibiotics, suggesting their potential as new antibacterial agents .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals differences in biological activity based on structural variations:

Compound NameStructure FeaturesAntiviral ActivityAChE Inhibition
This compoundNitro, sulfonyl, trifluoromethylModerateStrong
1-Nitro-4-{[(4-nitrophenyl)sulfonyl]methyl}sulfonylbenzeneNitro, sulfonylWeakModerate
1,1,1-Trifluoro-N-(4-nitrophenyl)-N-[(trifluoromethyl)sulfonyl]methanesulfonamideTrifluoromethyl, sulfonamideStrongWeak

Q & A

Q. What are the established synthetic routes for 1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor with 4-nitrobenzenesulfonyl chloride. Key steps include:
  • Intermediate Preparation : Formation of 3-(trifluoromethyl)piperidine via reductive amination or alkylation of a piperidinone precursor .
  • Sulfonylation : Reaction with 4-nitrobenzenesulfonyl chloride under anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts.
  • Optimization : Solvent choice (e.g., dichloromethane vs. THF) and temperature control (0–25°C) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95% typical for research-grade material) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm sulfonyl and trifluoromethyl group integration (e.g., ¹⁹F NMR for -CF₃ resonance at ~-60 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for kinase inhibition) .
  • Cellular Assays : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) and selectivity indices calculated against non-cancerous cells .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding affinity to histone deacetylases). Focus on sulfonyl and trifluoromethyl groups’ roles in hydrophobic interactions .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to predict optimal substituents .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Batch Reprodubility Checks : Ensure consistent synthetic protocols (e.g., solvent drying, inert atmosphere) to rule out impurity-driven artifacts .
  • Orthogonal Assays : Validate activity across multiple platforms (e.g., SPR for binding kinetics vs. enzymatic activity assays) to confirm mechanism .

Q. How do reaction fundamentals inform scalable reactor design for this compound’s synthesis?

  • Methodological Answer :
  • Kinetic Profiling : Use microreactor systems to study exothermicity of sulfonylation and optimize heat dissipation for scale-up .
  • Membrane Separation : Implement solvent-resistant nanofiltration to recycle catalysts or unreacted intermediates, improving atom economy .

Q. What mechanistic insights explain the stability of the trifluoromethyl group under acidic/basic conditions?

  • Methodological Answer :
  • Degradation Studies : Expose the compound to pH 1–14 buffers and monitor via ¹⁹F NMR for CF₃ group retention.
  • DFT Calculations : Model C-F bond dissociation energies to predict stability trends relative to other fluorinated analogs .

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